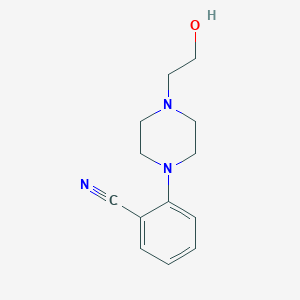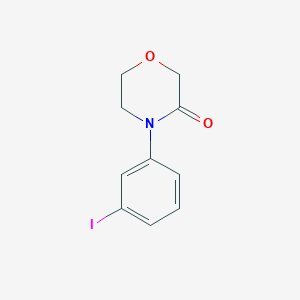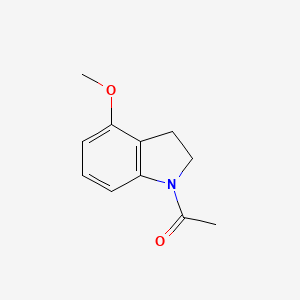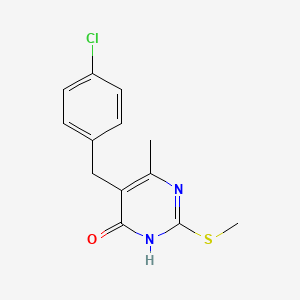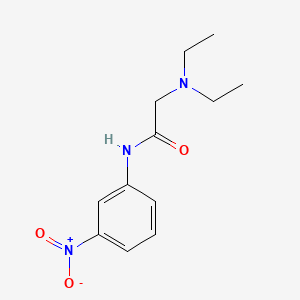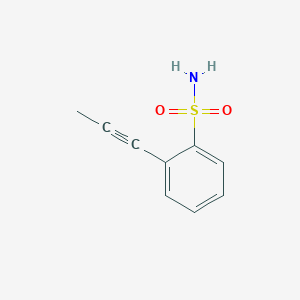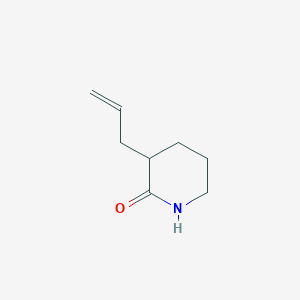
3-(prop-2-en-1-yl)piperidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(prop-2-en-1-yl)piperidin-2-one is a heterocyclic organic compound that features a piperidine ring with an allyl group attached to the nitrogen atom and a ketone functional group at the second position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(prop-2-en-1-yl)piperidin-2-one typically involves the alkylation of piperidin-2-one with an allyl halide. One common method is the reaction of piperidin-2-one with allyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalytic methods, such as palladium-catalyzed allylation, can also be employed to achieve high selectivity and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 3-(prop-2-en-1-yl)piperidin-2-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone can be reduced to form alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The allyl group can participate in nucleophilic substitution reactions, leading to the formation of different substituted piperidines.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Carboxylic acids or other oxidized derivatives.
Reduction: Alcohols.
Substitution: Substituted piperidines with various functional groups.
Applications De Recherche Scientifique
3-(prop-2-en-1-yl)piperidin-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-(prop-2-en-1-yl)piperidin-2-one depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand, interacting with molecular targets such as enzymes or receptors involved in various biological pathways. The allyl group can enhance the compound’s binding affinity and selectivity towards its target.
Comparaison Avec Des Composés Similaires
Piperidin-2-one: Lacks the allyl group, resulting in different reactivity and applications.
3-Methylpiperidin-2-one: Similar structure but with a methyl group instead of an allyl group, leading to different chemical properties and uses.
N-Allylpiperidine:
Uniqueness: 3-(prop-2-en-1-yl)piperidin-2-one’s unique combination of an allyl group and a ketone functional group provides it with distinct reactivity and potential for diverse applications in various fields, making it a valuable compound in both research and industry.
Propriétés
Formule moléculaire |
C8H13NO |
|---|---|
Poids moléculaire |
139.19 g/mol |
Nom IUPAC |
3-prop-2-enylpiperidin-2-one |
InChI |
InChI=1S/C8H13NO/c1-2-4-7-5-3-6-9-8(7)10/h2,7H,1,3-6H2,(H,9,10) |
Clé InChI |
POUVZFTXVMKOFT-UHFFFAOYSA-N |
SMILES canonique |
C=CCC1CCCNC1=O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


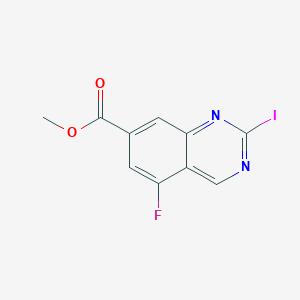
![D-Ribofuranoside, methyl 2,3,5-tris-O-[(2,4-dichlorophenyl)methyl]-](/img/structure/B8759241.png)
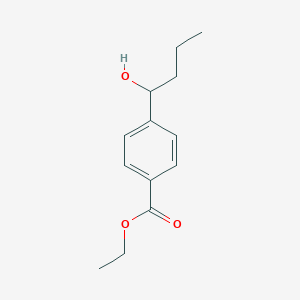
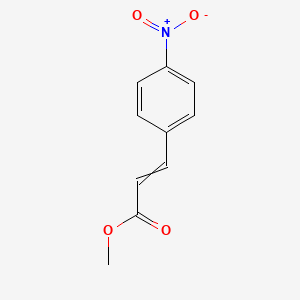
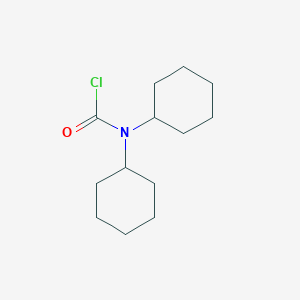
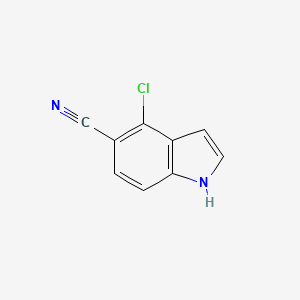
![[5-(Propan-2-yloxy)pyridin-2-yl]methanol](/img/structure/B8759275.png)
